1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)-

Overview

Description

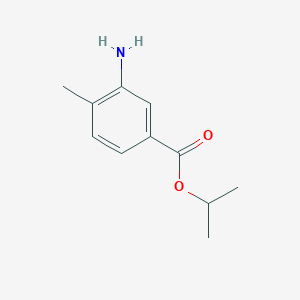

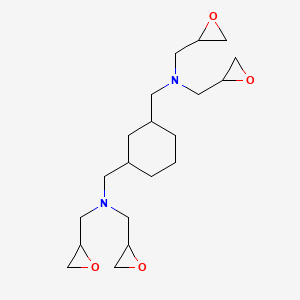

“1,3-Cyclohexanedimethanamine, N,N,N’,N’-tetrakis(oxiranylmethyl)-” is a chemical compound with the molecular formula C20H34N2O4. It is also known as N,N,N’,N’-tetrakis (2,3-epoxypropyl)cyclohexane-1,3-dimethylamine . It appears as a light yellow viscous liquid .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple epoxy and amine groups attached to a cyclohexane ring . For a detailed structural analysis, it would be best to use specialized software or databases that can provide 3D molecular structures.Physical And Chemical Properties Analysis

This compound has a molecular weight of 366.5 g/mol. Other physical and chemical properties such as melting point, boiling point, density, and solubility would need to be determined experimentally or found in a dedicated chemical database .Scientific Research Applications

Formation and Oxidation Processes

Research illustrates the spontaneous oxidation processes of copper(II) complexes, leading to copper(III) species while producing superoxide anion due to aerial oxygen exposure. Such processes emphasize the importance of steric crowding and suggest an outer-sphere electron transfer reaction, a principle that could extend to the manipulation of 1,3-Cyclohexanedimethanamine derivatives in catalytic or synthetic applications (Bhattacharya et al., 2008).

Structural and Electrochemical Investigations

Studies on N-benzylated meso-tetrakis compounds, which share structural motifs with 1,3-Cyclohexanedimethanamine derivatives, reveal insights into their structural determinations and electrochemical behaviors. These compounds exhibit significant macrocyclic deformations with increased N-substitution, pointing to their potential as electron-deficient materials for various electronic applications (Hill et al., 2004).

Antitumor Activity of Metal Complexes

The synthesis and characterization of a novel tetranuclear titanium complex showcase its potential antitumor activity. Structural analysis reveals a unique Ti-μ-oxo core, which, when encapsulated in liposomes, exhibits significant in vitro and in vivo cytotoxicity against various cancer cell lines. This suggests the applicability of structurally similar compounds in developing new antitumor drugs (Caruso et al., 2000).

Enhanced Fluorescence in Zinc Sensors

Research on cyclohexanediamine-based tetrakisquinoline derivatives for zinc-induced fluorescent response highlights their utility in chemical sensing. These studies demonstrate how conformational restrictions lead to enhanced fluorescence intensity and metal binding affinity, underscoring the potential of 1,3-Cyclohexanedimethanamine derivatives in developing advanced fluorescent sensors (Mikata et al., 2013).

Organocatalytic Addition Reactions

The [4+2]-cycloaddition reaction involving 3-olefinic oxindoles and a tetraenamine intermediate illustrates the synthetic versatility of cyclohexane derivatives. This process leads to the formation of highly functionalized spirocyclic cyclohexanes, showcasing the relevance of 1,3-Cyclohexanedimethanamine derivatives in facilitating complex organic transformations (Stiller et al., 2014).

Safety And Hazards

Specific safety and hazard information for this compound was not found in the available resources. As with any chemical, it should be handled with appropriate safety precautions. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other safety databases .

properties

IUPAC Name |

1-[3-[[bis(oxiran-2-ylmethyl)amino]methyl]cyclohexyl]-N,N-bis(oxiran-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O4/c1-2-15(5-21(7-17-11-23-17)8-18-12-24-18)4-16(3-1)6-22(9-19-13-25-19)10-20-14-26-20/h15-20H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASUCEDGKYJBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CN(CC2CO2)CC3CO3)CN(CC4CO4)CC5CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65992-67-8 | |

| Record name | 1,3-Bis(N,N-diglycidylaminomethyl)cyclohexane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65992-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80984470 | |

| Record name | N,N'-[Cyclohexane-1,3-diylbis(methylene)]bis{1-(oxiran-2-yl)-N-[(oxiran-2-yl)methyl]methanamine} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Cyclohexanedimethanamine, N,N,N',N'-tetrakis(oxiranylmethyl)- | |

CAS RN |

65992-66-7 | |

| Record name | 1,3-Bis(N,N-diglycidylaminomethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65992-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065992667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-[Cyclohexane-1,3-diylbis(methylene)]bis{1-(oxiran-2-yl)-N-[(oxiran-2-yl)methyl]methanamine} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetrakis(2,3-epoxypropyl)cyclohexane-1,3-dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)